molecular formula C173H273N51O56S2 B10790088 Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI)

Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI)

Cat. No.: B10790088
M. Wt: 4027 g/mol
InChI Key: FVNLNEGMCMHEBF-WFVXIAQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amylin (human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI) (CAS 196078-30-5), also known as pramlintide acetate hydrate, is a synthetic 37-amino acid peptide analogue of human amylin. Human amylin (or islet amyloid polypeptide) is a hormone co-secreted with insulin by pancreatic β-cells, playing a critical role in glucose homeostasis by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety . However, native human amylin exhibits strong amyloidogenic properties, forming cytotoxic aggregates implicated in β-cell dysfunction in type 2 diabetes .

To address this limitation, pramlintide was engineered with three proline substitutions at positions 25, 28, and 29 (A25P, S28P, S29P), disrupting β-sheet formation and reducing aggregation propensity . Formulated as an acetate salt hydrate at pH 4.0, it achieves improved chemical stability while retaining biological activity . Approved by the FDA in 2005, pramlintide is used as an adjunct therapy in diabetes to improve glycemic control .

Molecular Formula: C₁₇₃H₂₇₃N₅₁O₅₆S₂ · xC₂H₄O₂ · yH₂O
Molecular Weight: ~4,027.46 g/mol (anhydrous) .

Properties

Molecular Formula

C173H273N51O56S2

Molecular Weight

4027 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate

InChI

InChI=1S/C171H267N51O53S2.C2H4O2.H2O/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114;1-2(3)4;/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185);1H3,(H,3,4);1H2/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-;;/m0../s1

InChI Key

FVNLNEGMCMHEBF-WFVXIAQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O.O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O.O

Origin of Product

United States

Preparation Methods

Resin Selection and Pseudoproline Dipeptide Strategy

The synthesis begins with Fmoc-protected amino acids anchored to a Wang resin. To mitigate aggregation during chain elongation, pseudoproline dipeptides (e.g., Fmoc-Ser(ψMe,Mepro)-OH) are incorporated at positions prone to β-sheet formation. For the target compound, L-proline residues at positions 25, 28, and 29 are introduced using standard Fmoc-Pro-OH monomers. Double-coupling is performed for β-branched residues (e.g., Val, Ile) and residues following pseudoproline dipeptides to ensure >99% coupling efficiency.

Disulfide Bond Formation

Human amylin contains a single disulfide bond (Cys2–Cys7). After linear synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), followed by oxidative folding in 7.2 M guanidine hydrochloride (GdnHCl), 10 mM Tris (pH 8.5), with potassium ferricyanide [K₃Fe(CN)₆] as the oxidizing agent. The reaction proceeds at 4°C for 12–16 hours, achieving >90% correct disulfide isomerization.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column (e.g., Vydac 218TP1022) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). The target compound elutes at ~35–40% B, with purity >95% confirmed by analytical HPLC.

Table 1: RP-HPLC Purification Parameters

ColumnGradientFlow RateDetectionPurity
C18, 10 μm25–50% B2 mL/min215 nm≥95%

Size-Exclusion Chromatography (SEC)

SEC on a Superdex 30 column equilibrated in 10 mM phosphate (pH 6.0), 100 mM NaCl, confirms monomeric peptide integrity. The target compound exhibits a retention volume of 12–14 mL, distinct from oligomeric or fibrillar species.

Proline Substitution and Amyloidogenicity Mitigation

Structural Impact of Proline Residues

Proline substitutions at positions 25, 28, and 29 disrupt the β-strand structure of the amyloidogenic NFGAIL motif (residues 22–27). Circular dichroism (CD) spectroscopy reveals a shift from β-sheet (human amylin) to random coil/α-helix (modified analog), reducing fibril nucleation.

Table 2: ThT Fibrillation Assay Results

PeptideLag Time (h)Maximum ThT Fluorescence (a.u.)
Human amylin2.5850
25,28,29-Pro amylin>45120

Salt and Hydrate Formation

The acetate salt is formed by dissolving the purified peptide in 10 mM acetic acid, followed by lyophilization. Hydrate content (3–7% w/w) is confirmed by Karl Fischer titration.

Biological Activity and Selectivity

Receptor Binding Assays

The modified amylin exhibits high affinity for human amylin receptor 3 (hAMY3R; EC₅₀ = 186 pM) with 11-fold selectivity over calcitonin receptor (hCTR; EC₅₀ = 1,993 pM). Rat amylin receptor (rAMY3R) binding is maintained (EC₅₀ = 1,288 pM), supporting translational studies.

Table 3: Receptor Selectivity Profile

ReceptorEC₅₀ (pM)Selectivity Ratio (CTR/AMYR)
hAMY3R18611
rAMY3R1,28813

Stability and Formulation

pH-Dependent Solubility

The acetate formulation ensures solubility >200 μM at pH 4.0–7.4, critical for subcutaneous administration. Aggregation propensity is <5% high-molecular-weight products (HMWP) after 72 hours at 25°C.

Long-Acting Properties

In vivo rat models demonstrate sustained appetite suppression for 48 hours post-dosing, attributed to reduced renal clearance and protease resistance conferred by proline substitutions .

Chemical Reactions Analysis

Table 1: Synthetic Parameters for Pramlintide

ParameterDetails
ResinFmoc-PAL-PEG-PS (0.18 mmol/eq)
Coupling ReagentsMicrowave-assisted Fmoc chemistry
Critical ModificationsA25P, S28P, S29P substitutions from human amylin
Final PurificationTwo-step HPLC (HCl buffer → HFIP dissolution)
Molecular Weight4,027.46 Da (C₁₇₁H₂₆₇N₅₁O₅₃S₂- xC₂H₄O₂- xH₂O)

Structural Impact of Proline Substitutions

The A25P, S28P, and S29P substitutions disrupt β-sheet formation, a hallmark of amyloidogenic peptides:

  • β-sheet inhibition : All three prolines are required to stabilize α-helical conformations and block β-strand elongation . Molecular dynamics simulations show these substitutions reduce β-sheet content by 40–60% compared to wild-type human amylin .

  • Steric hindrance : Proline’s cyclic side chain prevents backbone hydrogen bonding between monomers, destabilizing fibril interfaces .

Table 2: Conformational Stability of Pramlintide vs. Human Amylin

PropertyHuman AmylinPramlintide
β-sheet propensityHighNegligible
AmyloidogenicityStrongNon-amyloidogenic
Dominant secondary structureβ-strands (residues 8–37)α-helix (residues 5–20)

Stability and Degradation Pathways

Pramlintide exhibits enhanced physical stability due to:

  • Solubility : >10 mg/mL in aqueous buffers (pH 3–8) , facilitated by acetate counterions .

  • Fibril resistance : Thioflavin T (ThT) assays show no fibril formation over 72 hours at 37°C .

  • Chemical degradation : Susceptible to oxidation at methionine residues and deamidation at asparagine under alkaline conditions .

Table 3: Stability Data for Pramlintide

ConditionResult
pH 7.4, 37°C (7 days)>95% intact (HPLC)
Oxidative stress (H₂O₂)Methionine oxidation observed
Thermal denaturation (Tm)52°C (circular dichroism)

Receptor Binding and Selectivity

Pramlintide retains affinity for amylin receptors (AMY₁R, AMY₂R, AMY₃R) but shows reduced calcitonin receptor (CTR) binding compared to wild-type amylin :

Table 4: Receptor Binding Affinities (IC₅₀, pM)

ReceptorHuman AmylinPramlintideSelectivity Ratio (CTR/AMY₃R)
AMY₃R11412213 (human), 48 (rat)
CTR1,4925,834

Functional Implications of Chemical Design

  • Clinical utility : The non-amyloidogenic design enables therapeutic use in diabetes and obesity without fibril-related cytotoxicity .

  • Synergistic effects : Combined with leptin or GLP-1 agonists, pramlintide enhances satiety signaling and glycemic control .

Scientific Research Applications

Therapeutic Applications

1.1 Diabetes Management

The primary application of this amylin derivative is in the treatment of diabetes mellitus, particularly Type 1 and Type 2 diabetes. Pramlintide, a synthetic analog of human amylin that shares the same proline substitutions, has been approved for clinical use to:

  • Slow gastric emptying : This helps to control postprandial blood glucose levels by delaying the absorption of glucose into the bloodstream.
  • Inhibit glucagon secretion : Reducing glucagon levels helps prevent excessive glucose production by the liver.
  • Promote satiety : By acting on the central nervous system, pramlintide reduces appetite, aiding in weight management for diabetic patients .

1.2 Weight Management

Given its role in promoting satiety, amylin analogs are also explored for weight management in obese patients, particularly those with insulin resistance. Clinical studies have shown that pramlintide can lead to significant weight loss when combined with insulin therapy .

1.3 Cardiovascular Health

Research indicates that amylin may have protective effects on cardiovascular health. It has been associated with reduced risk factors for cardiovascular diseases, such as hypertension and dyslipidemia. The anti-inflammatory properties of amylin derivatives contribute to improved endothelial function and reduced atherosclerotic plaque formation .

Mechanistic Insights

Understanding the mechanism by which amylin derivatives exert their effects is crucial for optimizing their therapeutic potential:

  • Amyloidogenic Properties : The proline substitutions at positions 25, 28, and 29 significantly reduce the tendency of hIAPP to form amyloid fibrils, which are associated with beta-cell toxicity and diabetes progression . This reduction in amyloidogenicity enhances the stability and solubility of the peptide at physiological pH levels.
  • Receptor Interaction : Amylin binds to specific receptors (amylin receptors) that mediate its biological effects. The modified structure of amylin derivatives enhances binding affinity and specificity towards these receptors, leading to improved pharmacodynamic profiles compared to native hIAPP .

Case Studies and Clinical Evidence

Several clinical trials have evaluated the efficacy and safety of pramlintide in diabetic patients:

  • Clinical Trials : In a study involving Type 1 diabetes patients on insulin therapy, pramlintide administration resulted in a significant reduction in HbA1c levels without increasing hypoglycemia risk . Another trial demonstrated that combining pramlintide with insulin therapy led to greater weight loss compared to insulin alone.
  • Long-term Safety : Long-term studies have indicated that pramlintide is well-tolerated over extended periods, with a favorable safety profile concerning gastrointestinal side effects commonly associated with other anti-diabetic medications .

Research Directions

Ongoing research aims to explore additional therapeutic uses for amylin derivatives beyond diabetes management:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles for amylin analogs in conditions like Alzheimer's disease due to their ability to inhibit amyloid-beta aggregation .
  • Inflammatory Bowel Disease : Investigations into the role of amylin in gastrointestinal motility may lead to novel treatments for inflammatory bowel diseases .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Diabetes ManagementTreatment for Type 1 and Type 2 diabetesSlows gastric emptying; inhibits glucagon
Weight ManagementAppetite suppressionPromotes satiety
Cardiovascular HealthReduces cardiovascular risk factorsAnti-inflammatory properties
NeuroprotectionPotential treatment for Alzheimer'sInhibits amyloid aggregation
Gastrointestinal HealthTreatment for inflammatory bowel diseaseModulates gastrointestinal motility

Mechanism of Action

Pramlintide (acetate hydrate) mimics the activity of the naturally occurring hormone amylin. It regulates blood glucose levels by:

Comparison with Similar Compounds

Human Amylin (Unmodified)

  • Structure: 37-amino acid peptide with a disulfide bridge (Cys²–Cys⁷) and amyloidogenic residues (e.g., residues 20–29) .
  • Aggregation : Rapidly forms β-sheet-rich fibrils under physiological conditions (pH 7.4, 37°C), confirmed by SDS-PAGE and Thioflavin T assays .
  • Receptor Binding : Binds to amylin receptors (AMY1–3) with high affinity, activating pathways that regulate glucose metabolism .
  • Therapeutic Limitations : Clinical use is precluded by aggregation-induced cytotoxicity and insolubility .

Pramlintide Acetate Hydrate

  • Modifications : Proline substitutions at positions 25, 28, and 29 (A25P, S28P, S29P) reduce β-sheet propensity .
  • Aggregation : Forms fibrils at high concentrations (>100 µM) or neutral pH, but aggregation kinetics are 10–20x slower than human amylin .
  • Pharmacokinetics: Subcutaneous administration achieves a half-life of ~48 minutes, comparable to endogenous amylin .
  • Clinical Use : FDA-approved for type 1 and type 2 diabetes (dose: 15–60 µg before meals) .

Davalintide Acetate

  • Structure: 32-amino acid peptide analogue with enhanced proteolytic stability .
  • Receptor Binding : Binds to amylin, calcitonin, and CGRP receptors with prolonged dissociation kinetics (half-life ~90 minutes) .
  • Therapeutic Profile : Demonstrates superior glucose-lowering efficacy in preclinical models due to extended duration of action .

Rat Amylin

  • Structure : Contains natural proline residues at positions 25, 28, and 29, conferring low amyloidogenicity .
  • Aggregation: Forms non-toxic, amorphous aggregates in vitro, making it a reference for non-amyloidogenic design .

Comparative Data Table

Property Human Amylin Pramlintide Davalintide Rat Amylin
Aggregation Tendency High (fibrillar) Moderate (fibrillar) Low (non-fibrillar) Low (amorphous)
β-Sheet Disruption None Pro²⁵,²⁸,²⁹ substitutions Engineered C-terminus Natural Pro²⁵,²⁸,²⁹
Receptor Binding (Kₐ) 1.2 nM (AMY1) 1.5 nM (AMY1) 0.8 nM (AMY1) 2.0 nM (AMY1)
Half-Life ~15 minutes ~48 minutes ~90 minutes ~20 minutes
Clinical Status Not approved FDA-approved (2005) Preclinical Not applicable

Mechanistic and Pathological Comparisons

  • Cross-Seeding with Aβ : Both human amylin and β-amyloid (Aβ) share cytotoxicity via amylin receptor activation, suggesting overlapping mechanisms in diabetes and Alzheimer’s disease . Pramlintide’s reduced aggregation may mitigate cross-seeding risks .
  • Species-Specific Aggregation : Rat amylin’s low amyloidogenicity highlights the role of sequence-specific proline residues in suppressing β-sheet formation .

Biological Activity

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin from pancreatic β-cells. Its primary role is to regulate glycemic control by slowing gastric emptying, promoting satiety, and inhibiting glucagon secretion, which collectively helps to prevent post-prandial spikes in blood glucose levels. The specific compound of interest here is Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI) , which includes proline substitutions at positions 25, 28, and 29, aimed at reducing its amyloidogenic properties.

Structure and Function

Amylin's structure is crucial for its biological activity. The presence of proline residues at specific positions alters its conformational dynamics:

  • Proline Substitutions : The substitutions at positions 25, 28, and 29 have been shown to significantly reduce the propensity for fibril formation, which is associated with amyloid diseases like Type 2 diabetes mellitus (T2DM) .
  • Conformational States : Studies indicate that human amylin can adopt various conformations, including α-helical and β-sheet structures. The introduction of prolines disrupts the formation of stable β-sheets, which are precursors to amyloid fibrils .

Biological Activity

The biological activities of amylin are multifaceted:

  • Glycemic Regulation : Amylin plays a key role in controlling blood glucose levels by:
    • Slowing gastric emptying.
    • Reducing glucagon secretion.
    • Promoting feelings of fullness .
  • Neuroprotective Effects : Amylin receptors are present in the brain, where they modulate appetite and energy expenditure. Research has shown that amylin can influence neuroprotective pathways, potentially linking it to conditions such as Alzheimer's disease due to shared amyloidogenic properties with Aβ peptides .
  • Bone Metabolism : Amylin also participates in bone metabolism alongside calcitonin and calcitonin gene-related peptide .

Case Studies

  • Type 2 Diabetes : In transgenic mouse models overexpressing human amylin, researchers observed β-cell degeneration and diabetes development independent of insulin resistance mechanisms. This highlights the toxic potential of misfolded amylin aggregates .
  • Pramlintide Therapy : Pramlintide, a synthetic analog of human amylin with the aforementioned proline substitutions, has been successfully used in clinical settings for managing diabetes. It demonstrates reduced amyloidogenic properties compared to native amylin, thus providing therapeutic benefits without the associated risks of amyloid toxicity .

Table 1: Comparison of Human Amylin and Its Proline-Substituted Analog (Pramlintide)

FeatureHuman Amylin (hIAPP)Pramlintide (Pro25,28,29-hIAPP)
Length37 residues37 residues
Proline SubstitutionsNoneProlines at positions 25, 28, 29
Amyloidogenic PotentialHighLow
Clinical UseNoneApproved for diabetes treatment
MechanismGlycemic regulationGlycemic regulation + appetite suppression

Q & A

Q. What is the structural rationale for substituting proline residues at positions 25, 28, and 29 in human amylin to generate this analogue?

The substitution of alanine (A25) and serine (S28/S29) residues with proline disrupts β-sheet formation, a key driver of amyloid aggregation. Proline’s cyclic side chain imposes conformational rigidity, destabilizing amyloidogenic intermediates. This design aims to reduce aggregation while preserving biological activity . Experimental validation includes circular dichroism (CD) spectroscopy to monitor α-helix/β-sheet transitions and Thioflavin T assays to quantify fibril formation .

Q. What experimental methods are used to assess the aggregation propensity of this proline-modified amylin analogue?

Key methodologies include:

  • Thioflavin T fluorescence : Monitors fibril formation kinetics under varying pH (e.g., pH 4.0 vs. 7.4) and concentrations .
  • Transmission electron microscopy (TEM) : Visualizes fibril morphology and cross-seeding potential with native amylin .
  • Size-exclusion chromatography (SEC) : Quantifies oligomer populations under physiological conditions .
  • Molecular dynamics simulations : Predicts residue-specific contributions to aggregation resistance .

Q. How does the acetate salt formulation influence the stability of this compound in preclinical studies?

Acetate buffers at pH 4.0 enhance solubility and reduce deamidation/oxidation risks. Stability is assessed via:

  • High-performance liquid chromatography (HPLC) : Tracks degradation products (e.g., ≥95% purity threshold) .
  • Mass spectrometry : Identifies post-translational modifications (e.g., oxidation at methionine residues) .
  • Dynamic light scattering (DLS) : Monitors particle size distribution during long-term storage at -20°C .

Advanced Research Questions

Q. How can conflicting data on the aggregation behavior of this analogue (e.g., fibril formation under high concentration vs. non-aggregating design) be resolved?

Contradictions arise from context-dependent factors:

  • pH dependence : At pH 6–7.5, electrostatic repulsion decreases, enabling residual β-sheet interactions despite proline substitutions .
  • Cross-seeding : Preformed fibrils of native amylin (common in diabetic patients) template aggregation of the analogue . Methodological recommendations :
  • Conduct co-incubation studies with human amylin fibrils to mimic in vivo cross-seeding .
  • Use atomic force microscopy (AFM) to resolve early oligomerization events missed by bulk techniques .

Q. What advanced techniques are employed to study the interaction between this analogue and cell membranes in amyloid toxicity models?

  • Cholesterol depletion assays : Treat cells with methyl-β-cyclodextrin (BCD) to analyze membrane cholesterol’s role in oligomer internalization .
  • Fluorescence resonance energy transfer (FRET) : Maps spatial proximity between the analogue and lipid rafts .
  • Live-cell imaging : Quantifies real-time oligomer binding/uptake in pancreatic β-cell lines .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) to improve yields of this proline-rich analogue?

Challenges include steric hindrance from consecutive prolines (positions 25, 28, 29). Solutions involve:

  • Pseudoproline dipeptide derivatives : Reduce aggregation during chain elongation .
  • Microwave-assisted SPPS : Enhances coupling efficiency for sterically hindered residues .
  • Orthogonal protection strategies : Use Fmoc/t-Bu groups for lysine and arginine to prevent side reactions .

Data Contradiction Analysis

Q. Why do computational simulations predict non-aggregating behavior for this analogue, while in vitro studies show residual fibril formation?

Discrepancies stem from:

  • Force field limitations : Most simulations use implicit solvent models, underestimating hydrophobic interactions at high concentrations .
  • Kinetic vs. thermodynamic stability : The analogue may transiently populate aggregation-prone states undetected in equilibrium simulations . Resolution strategies :
  • Combine replica-exchange molecular dynamics (REMD) to sample rare conformations .
  • Validate with time-resolved hydrogen-deuterium exchange (HDX) mass spectrometry .

Methodological Recommendations

Q. What controls are critical when evaluating the biological activity of this analogue in insulin co-secretion assays?

  • Islet isolation protocols : Use collagenase digestion with albumin gradients to minimize amylin contamination .
  • Dual-label immunohistochemistry : Co-stain for insulin and amylin to confirm co-localization in secretory granules .
  • Dose-response curves : Compare analogue efficacy to native amylin in glucose-stimulated insulin secretion (GSIS) assays .

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